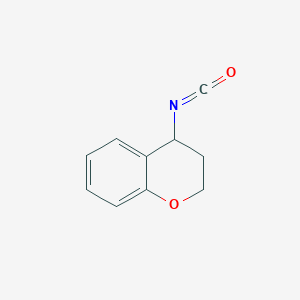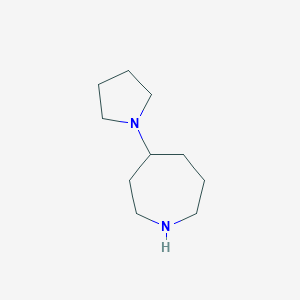
4-(Pyrrolidin-1-yl)azepane
Vue d'ensemble
Description
“4-(Pyrrolidin-1-yl)azepane” is a large heterocyclic compound that contains a six-membered azepane ring fused to a five-membered pyrrolidine ring. It has a molecular weight of 168.28 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, Wan et al. designed and synthesized a new series of pyrrolidine derivatives based on compound 87 .Molecular Structure Analysis
The molecule’s structure is characterized by a five-membered pyrrolidine ring and a six-membered azepane ring. The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been used in various chemical reactions . The influence of steric factors on biological activity has been investigated, and the structure–activity relationship (SAR) of the studied compounds has been described .Physical And Chemical Properties Analysis
“4-(Pyrrolidin-1-yl)azepane” is a liquid at room temperature .Applications De Recherche Scientifique
Drug Discovery and Development
4-(Pyrrolidin-1-yl)azepane: is a versatile scaffold in medicinal chemistry, particularly in the development of new drugs. Its structure allows for efficient exploration of pharmacophore space due to its sp3 hybridization, contributing significantly to the stereochemistry of molecules . This non-planar ring structure, capable of “pseudorotation,” increases three-dimensional coverage, which is crucial for the interaction with biological targets .
Selective Androgen Receptor Modulators (SARMs)
The compound has been used to synthesize 4-(pyrrolidin-1-yl)benzonitrile derivatives as SARMs. These derivatives are optimized to modulate androgen receptors selectively, which is beneficial for treating conditions like muscle wasting and osteoporosis .
Antimicrobial Agents
Derivatives of pyrrolidine, including 4-(Pyrrolidin-1-yl)azepane , have shown promise as antimicrobial agents. Their structural diversity allows them to interact with various microbial targets, potentially leading to new treatments for bacterial infections .
Anti-inflammatory Applications
The pyrrolidine scaffold is known for its anti-inflammatory properties. By modifying the core structure of 4-(Pyrrolidin-1-yl)azepane , researchers can develop new anti-inflammatory drugs with improved efficacy and reduced side effects .
Anticancer Research
Pyrrolidine derivatives are being explored for their anticancer activities. The ability to fine-tune the molecular structure of 4-(Pyrrolidin-1-yl)azepane can lead to novel compounds that target specific cancer cells or pathways .
Antidepressant and Anticonvulsant Drugs
The compound’s derivatives have shown potential in treating neurological disorders. Their action on neurotransmitter systems could be harnessed to create new antidepressant and anticonvulsant medications .
Enantioselective Synthesis
Due to the stereogenicity of the pyrrolidine ring’s carbons, 4-(Pyrrolidin-1-yl)azepane can be used in the enantioselective synthesis of drug candidates. This is crucial for developing drugs with specific biological profiles, as different stereoisomers can bind differently to proteins .
Material Science
Beyond pharmaceuticals, 4-(Pyrrolidin-1-yl)azepane can contribute to material science. Its structural properties may be utilized in creating novel materials with unique mechanical, electrical, or chemical properties for various industrial applications .
Safety and Hazards
Orientations Futures
The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . This suggests that “4-(Pyrrolidin-1-yl)azepane” and its derivatives could have potential applications in drug discovery and development.
Mécanisme D'action
Target of Action
The compound belongs to the class of pyrrolidine derivatives, which are known to interact with a wide range of biological targets . The specific targets and their roles would depend on the exact structure and functional groups present in the 4-(Pyrrolidin-1-yl)azepane molecule.
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .
Biochemical Pathways
The influence of steric factors on biological activity is a key aspect of pyrrolidine derivatives . The spatial orientation of substituents can lead to different biological profiles of drug candidates .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
The design of new pyrrolidine compounds with different biological profiles often considers environmental factors .
Propriétés
IUPAC Name |
4-pyrrolidin-1-ylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-9-12(8-1)10-4-3-6-11-7-5-10/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJVJNQGFQFOTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-yl)azepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




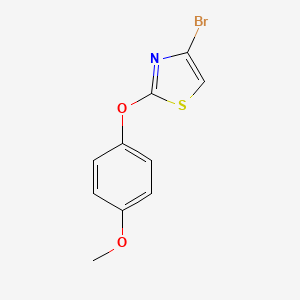


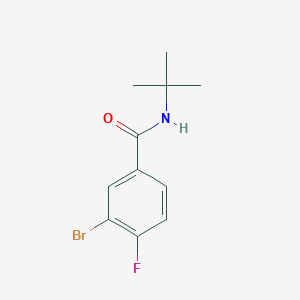
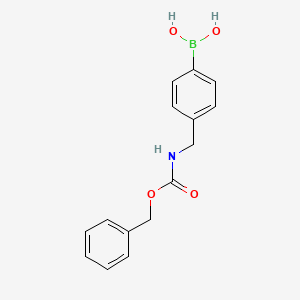

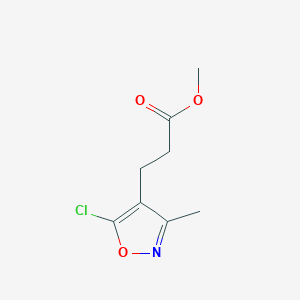
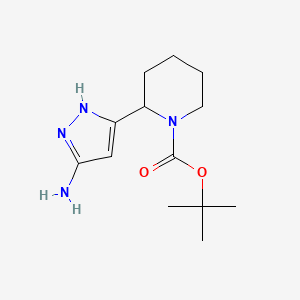
![4-Allyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373133.png)
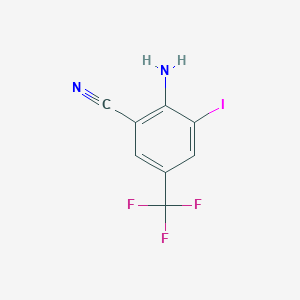
![[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B1373135.png)

